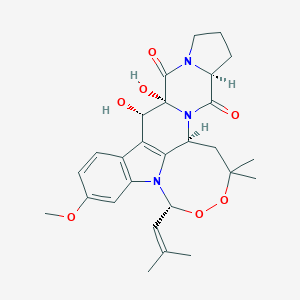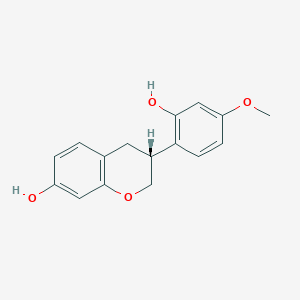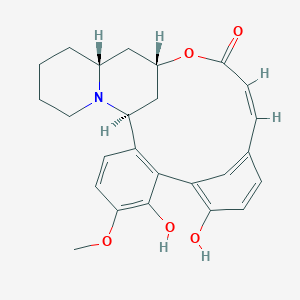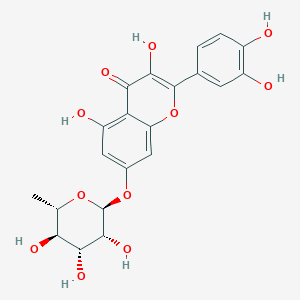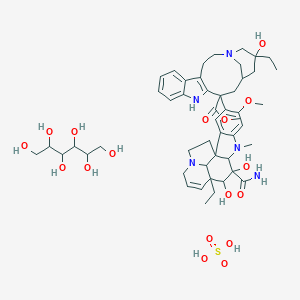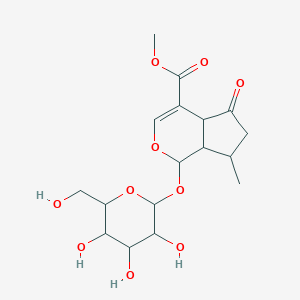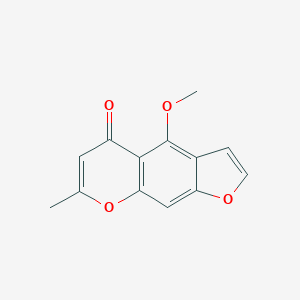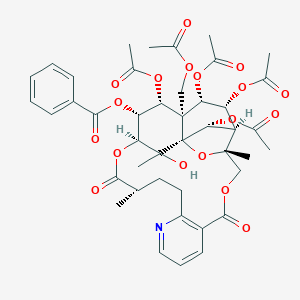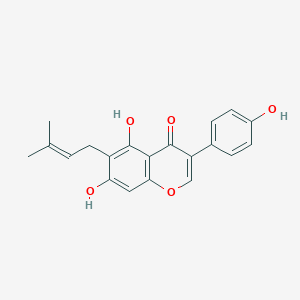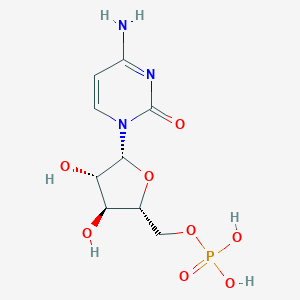
Citarabina 5'-monofosfato
Descripción general
Descripción
Ara-C 5’-monofosfato, también conocido como 5’-fosfato de citarabina, es un monofosfato de ribósido de pirimidina. Es un derivado de la citarabina, un compuesto ampliamente utilizado en quimioterapia para tratar ciertos tipos de leucemia. El Ara-C 5’-monofosfato es un intermedio crucial en la síntesis de varios análogos de nucleótidos y tiene aplicaciones significativas en la investigación médica y bioquímica .
Aplicaciones Científicas De Investigación
Ara-C 5’-monofosfato tiene una amplia gama de aplicaciones en la investigación científica:
- Química: Se utiliza como precursor en la síntesis de análogos de nucleótidos.
- Biología: Desempeña un papel en el estudio del metabolismo de los nucleótidos y la cinética enzimática.
- Medicina: Se utiliza en el desarrollo de fármacos antivirales y anticancerígenos.
- Industria: Empleado en la producción de fármacos bioquímicos y como suplemento nutricional .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de Ara-C 5’-monofosfato típicamente implica la fosforilación de la citarabina. Un método común incluye la reacción de la citidina con oxicloruro de fósforo u otros agentes fosforilantes a temperaturas que oscilan entre -15 °C y -5 °C a presión normal. La reacción se apaga con agua helada, seguida de hidrólisis a 0-5 °C. El producto se extrae luego con un haluro de alquilo, y la fase orgánica se separa y destila para recuperar el agente de extracción y el solvente orgánico. La fase acuosa se neutraliza a pH 3-4, se enfría para cristalizar y el producto se refina y se seca .
Métodos de producción industrial: En entornos industriales, la producción de Ara-C 5’-monofosfato se puede mejorar utilizando biocatálisis. Por ejemplo, se ha desarrollado un sistema de cascada de dos enzimas que involucra la uridina-citidina cinasa y la acetato cinasa inmovilizadas en sefarosa funcionalizada. Este método ofrece ventajas como un bajo consumo de trifosfato de adenosina, reacciones secundarias reducidas y una mejor reutilización de la enzima .
Análisis De Reacciones Químicas
Tipos de reacciones: Ara-C 5’-monofosfato se somete a varias reacciones químicas, que incluyen:
Fosforilación: Conversión a formas fosforiladas superiores como difosfato de citidina y trifosfato de citidina.
Hidrólisis: Descomposición en citarabina y fosfato inorgánico.
Sustitución: Reacciones con nucleófilos para formar diferentes análogos de nucleótidos.
Reactivos y condiciones comunes:
Fosforilación: Típicamente implica trifosfato de adenosina o trifosfato de guanosina como donantes de fosfato.
Hidrólisis: Se lleva a cabo en condiciones ácidas o enzimáticas.
Sustitución: Requiere agentes nucleofílicos en condiciones controladas de pH y temperatura.
Productos principales:
- Difosfato de citidina
- Trifosfato de citidina
- Varios análogos de nucleótidos
Mecanismo De Acción
Ara-C 5’-monofosfato ejerce sus efectos principalmente a través de su conversión a trifosfato de citarabina, que inhibe la síntesis de ADN. Esta inhibición se produce al incorporarse a la cadena de ADN durante la replicación, lo que lleva a la terminación de la cadena. El compuesto se dirige a la ADN polimerasa y otras enzimas involucradas en la síntesis de ADN, lo que interrumpe la proliferación de células que se dividen rápidamente, como las células cancerosas .
Compuestos similares:
- Monofosfato de citidina
- Difosfato de citidina
- Trifosfato de citidina
Comparación: Ara-C 5’-monofosfato es único debido a su porción de azúcar arabinosa, que lo distingue de otros derivados de la citidina que contienen ribosa. Esta diferencia estructural confiere propiedades bioquímicas distintas, como una mayor resistencia a la degradación enzimática y una interacción alterada con las enzimas celulares. Estas características hacen que Ara-C 5’-monofosfato sea particularmente efectivo en aplicaciones terapéuticas .
Comparación Con Compuestos Similares
- Cytidine 5’-monophosphate
- Cytidine diphosphate
- Cytidine triphosphate
Comparison: Aracytidine 5’-monophosphate is unique due to its arabinose sugar moiety, which distinguishes it from other cytidine derivatives that contain ribose. This structural difference imparts distinct biochemical properties, such as increased resistance to enzymatic degradation and altered interaction with cellular enzymes. These characteristics make aracytidine 5’-monophosphate particularly effective in therapeutic applications .
Propiedades
IUPAC Name |
[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERHLVCPSMICTF-CCXZUQQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221012 | |
| Record name | Ara-5'-CMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7075-11-8 | |
| Record name | Ara-5'-CMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007075118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aracytidine 5'-monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02456 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ara-5'-CMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cytosine beta -D-arabinofuranoside 5'-monophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYTARABINE 5'-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y73692GHI4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




